Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a branched alkyl chain (2,2-dimethylpropyl, or neopentyl group) and an ethyl ester at the 5-position.
Properties
IUPAC Name |
ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-9(13)8-11-7(12-15-8)6-10(2,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSPGRQXXFQBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Process from Dialkyl Oxalates
A patent-published route (CN104974106A) outlines a scalable three-step synthesis applicable to 5-alkyl-1,2,4-oxadiazole-2-carboxylates (Figure 1):
Step 1: Ammonolysis of Dialkyl Oxalate
Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide. For the target compound, diethyl oxalate and hydrazine hydrate yield ethyl oxalate hydrazide:
$$
\text{(COOEt)}2 + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{EtOOC-CONH-NH}_2 + \text{EtOH}
$$
Reaction conditions: Ethanol solvent, 0–5°C, 85% yield.
Step 2: Acylation with Neopentyl Anhydride
The hydrazide undergoes acylation with 2,2-dimethylpropionic anhydride to form 2-acylhydrazino-monoethyl oxalate:
$$
\text{EtOOC-CONH-NH}2 + (\text{Me}2\text{CH}2\text{CO})2\text{O} \rightarrow \text{EtOOC-CONH-NH-CO-CMe}2\text{CH}2
$$
Conditions: Anhydrous ethanol, −20°C to room temperature, 12–24 hours, 85% yield.
Step 3: Cyclodehydration to 1,2,4-Oxadiazole
Thermal cyclodehydration in toluene at 100–110°C for 3–24 hours eliminates water, forming the oxadiazole ring:
$$
\text{EtOOC-CONH-NH-CO-CMe}2\text{CH}2 \xrightarrow{\Delta} \text{EtOOC-C}3\text{N}2\text{O-CMe}2\text{CH}2 + \text{H}_2\text{O}
$$
Yield: 65–85% after recrystallization.
Table 1: Optimization of Cyclodehydration Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 6 | 78 |
| Xylene | 140 | 3 | 82 |
| DMF | 100 | 12 | 65 |
Amidoxime-Based Cyclization Strategies
Tiemann-Krüger Method with Amidoximes
A classical approach involves amidoximes and acylating agents. For the target compound, ethyl amidoxime (prepared from ethyl cyanide and hydroxylamine) reacts with 2,2-dimethylpropionyl chloride:
$$
\text{EtC(=NOH)NH}2 + \text{Me}2\text{CH}2\text{COCl} \rightarrow \text{EtOOC-C}3\text{N}2\text{O-CMe}2\text{CH}_2 + \text{HCl}
$$
Key Modifications :
- Use of tetrabutylammonium fluoride (TBAF) as a catalyst improves yield to 75%.
- Solvent screening shows dichloromethane (DCM) outperforms THF due to better acyl chloride stability.
Table 2: Solvent Impact on Acylation Yield
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DCM | TBAF | 75 |
| THF | Pyridine | 62 |
| Acetonitrile | None | 58 |
One-Pot Synthesis-Functionalization Approaches
Carbodiimide-Mediated Coupling
A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) enables sequential acylation and cyclodehydration:
- Amidoxime Formation : Ethyl cyanide + hydroxylamine → ethyl amidoxime.
- Acylation : Amidoxime + 2,2-dimethylpropionic acid + EDC/HOAt → O-acylamidoxime.
- Cyclodehydration : Heating in dioxane at 100°C for 3 hours yields the target compound (70% overall).
Advantages :
Superbase-Promoted Cyclization
NaOH/DMSO-mediated one-pot synthesis at room temperature:
$$
\text{EtOOC-CONH}2 + \text{Me}2\text{CH}2\text{COOEt} \xrightarrow{\text{NaOH/DMSO}} \text{EtOOC-C}3\text{N}2\text{O-CMe}2\text{CH}_2
$$
Conditions : 24 hours, 50% yield. Lower yields attributed to steric hindrance from the neopentyl group.
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Traditional (Patent) | 85 | 24 h | High | Moderate |
| Tiemann-Krüger | 75 | 12 h | Medium | Low |
| One-Pot (EDC) | 70 | 6 h | High | Low |
| Superbase | 50 | 24 h | Low | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate has shown promising anticancer properties. For instance:
- In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
- Molecular docking studies suggested that the compound interacts effectively with target proteins involved in cancer cell proliferation and survival .
Antidiabetic Properties
Research indicates that certain oxadiazole derivatives exhibit anti-diabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. This compound may contribute to lowering blood glucose levels in diabetic models .
Antimicrobial Activity
Oxadiazoles are known for their antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Polymer Chemistry
The incorporation of oxadiazole groups into polymer matrices can enhance thermal stability and mechanical properties. This compound can be utilized in the synthesis of high-performance polymers used in coatings and electronic materials.
UV Absorbers and Scintillators
Due to its unique chemical structure, this compound may serve as an effective UV absorber or scintillator in various applications ranging from sunscreens to radiation detection materials .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that compounds structurally related to this compound exhibited significant inhibition of tumor growth in xenograft models. The most potent derivatives were identified through a combination of in vitro and in vivo assays .
Case Study 2: Antidiabetic Activity
In a model using Drosophila melanogaster, researchers found that specific oxadiazole derivatives improved glucose tolerance and reduced hyperglycemia significantly compared to control groups. This suggests potential for further development as therapeutic agents for diabetes management .
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent-Based Classification
Compounds with the 1,2,4-oxadiazole-5-carboxylate scaffold are categorized based on substituents at the 3-position. Key groups include:
Branched Alkyl Substituents
Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-73-1)
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-21-4)
Cycloalkyl Substituents
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS 1340441-65-7)
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1184246-60-3)
Aryl and Substituted Aryl Substituents
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-69-5)
Property Comparison Table
| Compound (CAS) | Substituent Type | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound (Neopentyl) | Branched Alkyl | C₁₀H₁₆N₂O₃ | 212.24* | High lipophilicity, steric bulk |
| Ethyl 3-(tert-butyl)-... (163719-73-1) | Branched Alkyl | C₉H₁₄N₂O₃ | 198.22 | Moderate lipophilicity, reduced steric bulk |
| Ethyl 3-cyclopentyl-... (1340441-65-7) | Cycloalkyl | C₁₀H₁₄N₂O₃ | 210.23 | Rigid structure, balanced solubility |
| Ethyl 3-[3-(CF₃)phenyl]-... (1472632) | Substituted Aryl | C₁₂H₉F₃N₂O₃ | 286.21 | Electron-deficient, enhanced stability |
| Ethyl 3-(4-Cl-phenyl)-... (163719-69-5) | Aryl | C₁₁H₉ClN₂O₃ | 252.66 | Polar, potential bioactivity |
*Calculated based on molecular formula.
Key Findings
Lipophilicity : The neopentyl group in the target compound likely confers higher logP values compared to tert-butyl or cyclopentyl analogs, enhancing membrane permeability but reducing aqueous solubility .
Steric Effects : Branched alkyl substituents (neopentyl, tert-butyl) hinder nucleophilic attacks on the oxadiazole ring, improving chemical stability .
Biological Interactions : Aryl-substituted analogs (e.g., trifluoromethylphenyl) exhibit stronger electronic interactions with biological targets, whereas alkyl-substituted derivatives prioritize hydrophobic binding .
Synthetic Accessibility : Neopentyl and tert-butyl groups require specialized alkylation reagents, while aryl substituents often involve cross-coupling reactions, increasing synthetic complexity .
Biological Activity
Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate (CAS Number: 1339591-58-0) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N2O3. The structure features an oxadiazole ring, which is known for its pharmacological significance. The presence of the ethyl group and the branched alkyl substituent contributes to its unique properties.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 216.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticholinesterase Activity
Another area of interest is the anticholinesterase activity of oxadiazoles. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's:
- Selectivity : Some derivatives have shown selectivity towards butyrylcholinesterase (BuChE), which is significant for developing treatments aimed at Alzheimer's disease .
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound may exhibit inhibition of pro-inflammatory cytokines:
- Research Findings : Studies have indicated that certain oxadiazoles can reduce inflammation markers in vitro and in vivo models .
Synthetic Methods
The synthesis of this compound typically involves cyclization reactions that form the oxadiazole ring structure. Methods may include:
- Cyclization of Hydrazones : Reacting hydrazones with carboxylic acids or their derivatives.
- Use of Catalysts : Employing catalysts such as iron(III) nitrate to enhance yield and selectivity during synthesis .
Pharmacokinetic Considerations
In silico studies suggest that compounds like this compound possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. This indicates a potential for oral bioavailability and therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(2,2-dimethylpropyl)-1,2,4-oxadiazole-5-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via cyclization reactions or [3+2] cycloaddition between precursors like hydrazides and activated carbonyl derivatives. Key steps include:
- Cyclization : Using ethyl chlorooxoacetate and tert-butyl-substituted amidoximes under reflux in ethanol .
- Optimization : Temperature (70–90°C), reaction time (6–12 hours), and solvent polarity are critical for yield and purity. TLC monitors progress, while NMR and HPLC confirm structure and purity .
- Purification : Column chromatography or recrystallization in ethanol removes byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation : -NMR and -NMR identify substituents and ester groups. IR spectroscopy confirms carbonyl (C=O) and oxadiazole ring vibrations .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Mass spectrometry (ESI-MS) provides molecular ion validation .
Q. How are preliminary biological activities evaluated for this compound?
- Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing IC values to controls .
Advanced Research Questions
Q. How can synthetic yields be improved without compromising purity?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours) and improves yield by 15–20% .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction dialysis to remove traces .
Q. How should researchers address contradictions in reported biological activities?
- Structural Comparisons : Compare substituent effects (e.g., tert-butyl vs. aryl groups) using analogues (Table 1) .
- Assay Standardization : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
Table 1 : Substituent Impact on Biological Activity
| Substituent | Activity (IC, µM) | Solubility (LogP) | Source |
|---|---|---|---|
| 2,2-Dimethylpropyl (tert-butyl) | 12.5 (HeLa) | 2.8 | |
| 4-Methoxyphenyl | 8.3 (MCF-7) | 3.1 | |
| Tetrahydrofuran-2-yl | 25.0 (Antimicrobial) | 1.9 |
Q. What role does the tert-butyl group play in structure-activity relationships (SAR)?
- Lipophilicity : The tert-butyl group increases LogP (2.8 vs. 1.9 for tetrahydrofuran derivatives), enhancing membrane permeability .
- Steric Effects : Bulky substituents hinder binding to flat active sites (e.g., topoisomerases) but improve selectivity for hydrophobic pockets .
Q. How can computational methods guide target identification?
- Molecular Docking : AutoDock Vina predicts binding to tubulin’s colchicine site (∆G = -9.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
Q. What strategies improve HPLC resolution for oxadiazole derivatives?
- Gradient Elution : Start with 40% acetonitrile, ramp to 70% over 20 minutes .
- Ion-Pair Reagents : Add 0.1% trifluoroacetic acid to reduce tailing .
Methodological Notes
- Controlled Experiments : Always include negative controls (e.g., DMSO vehicle) and triplicate runs for reproducibility.
- Data Interpretation : Use ANOVA for bioactivity comparisons and PCA for multivariate analysis of substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
